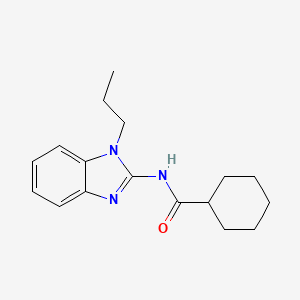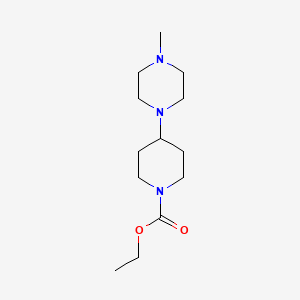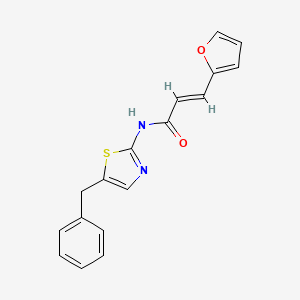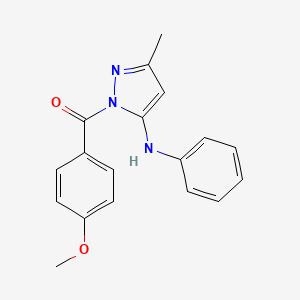
4-(4-chlorobenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione, commonly known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCP belongs to the family of pyrazolidinedione compounds and has a molecular weight of 357.27 g/mol.
Mécanisme D'action
The mechanism of action of CCP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. CCP has been shown to selectively inhibit the activity of COX-2, which is induced during inflammation, while sparing the activity of COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects
CCP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, CCP has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
CCP has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. It also exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, CCP also has some limitations. It is relatively unstable and can degrade over time, leading to inconsistent results. In addition, CCP has a low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the study of CCP. One potential direction is the development of new synthetic methods for CCP that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of CCP in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the use of CCP as a pesticide and for the synthesis of functional materials is an area that warrants further research.
Méthodes De Synthèse
The synthesis of CCP involves the reaction of 4-chlorobenzaldehyde and 4-chlorophenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. This method has been widely used for the synthesis of CCP, and it yields a high purity product.
Applications De Recherche Scientifique
CCP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, CCP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, CCP has been tested for its ability to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a pesticide. In material science, CCP has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Propriétés
IUPAC Name |
(4Z)-1-(4-chlorophenyl)-4-[(4-chlorophenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)9-14-15(21)19-20(16(14)22)13-7-5-12(18)6-8-13/h1-9H,(H,19,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEDIJRJAPSNFS-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(4-chlorophenyl)-4-[(4-chlorophenyl)methylidene]pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)



![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)




![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
